

Application Notes and Protocols: (R)-ZG197 Formulation for Intraperitoneal Injection

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Compound of Interest

Compound Name: (R)-ZG197

Cat. No.: B12403449

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Introduction

(R)-ZG197 is a potent and highly selective activator of *Staphylococcus aureus* Caseinolytic protease P (SaClpP)[1][2]. As an emerging anti-infective agent, **(R)-ZG197** offers a novel mechanism of action by aberrantly activating SaClpP, a highly conserved protease involved in bacterial protein quality control, virulence, and stress response[2][3]. This hyperactivation leads to the degradation of essential bacterial proteins, ultimately resulting in bacterial cell death. These application notes provide detailed protocols for the formulation of **(R)-ZG197** for intraperitoneal (i.p.) administration in preclinical research models, along with relevant biological data and procedural guidelines.

Biological Activity and Data

(R)-ZG197 demonstrates high selectivity for *S. aureus* ClpP over its human mitochondrial homolog (HsClpP), a critical feature for its therapeutic potential[1][2]. Its activation of SaClpP leads to potent antibacterial activity against a wide array of multidrug-resistant staphylococcal strains[2][4].

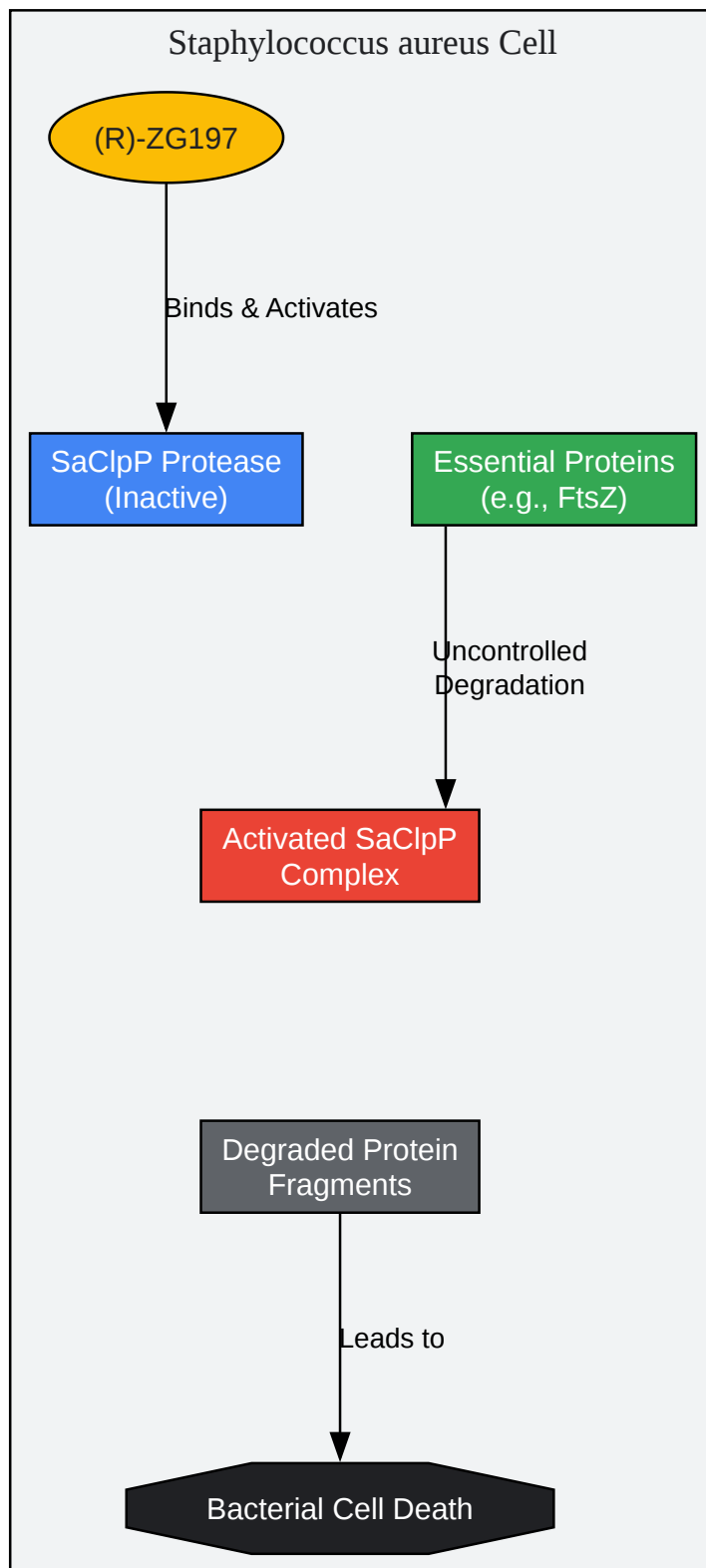
Quantitative Data for (R)-ZG197

Parameter	Value	Species/Strain	Notes	Reference
EC50 (SaClpP)	1.5 μ M	Staphylococcus aureus	50% effective concentration for SaClpP activation.	[1]
EC50 (HsClpP)	31.4 μ M	Homo sapiens	Demonstrates ~21-fold selectivity for SaClpP over HsClpP.	[1]
MIC	0.5 μ g/mL	Staphylococcus aureus	Minimum Inhibitory Concentration.	[1]
MIC Range	0.5 - 2 μ g/mL	Broad spectrum of S. aureus strains	Indicates consistent activity against various strains.	[1]
In Vivo Efficacy (Zebrafish)	25-100 mg/kg (i.p.)	Zebrafish USA300 infection model	Single dose significantly prolonged survival rate.	[1]
In Vivo Efficacy (Mice)	7.5 mg/kg (s.c.)	Murine skin S. aureus infection model	Twice a day for 3 days showed anti-infective efficacy.	[1]

Signaling Pathway and Mechanism of Action

(R)-ZG197 functions by binding to and activating the SaClpP protease. In its natural state, SaClpP activity is tightly regulated by associated ATPases (like ClpX or ClpC) that recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber. (R)-ZG197 bypasses this regulatory mechanism, causing uncontrolled degradation of essential proteins,

such as FtsZ, a key protein in bacterial cell division. This leads to disruption of vital cellular processes and ultimately, bacterial death.



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Caption: Mechanism of action of **(R)-ZG197** in *Staphylococcus aureus*.

Experimental Protocols

Protocol 1: Formulation of **(R)-ZG197** for Intraperitoneal Injection

This protocol describes the preparation of a stock solution and a final formulation of **(R)-ZG197** suitable for intraperitoneal injection in rodents. Due to the hydrophobic nature of **(R)-ZG197**, a vehicle containing a mixture of solvents is required to achieve solubilization and stability. A common vehicle for such compounds is a mix of DMSO, PEG300, Tween-80, and saline.

Materials:

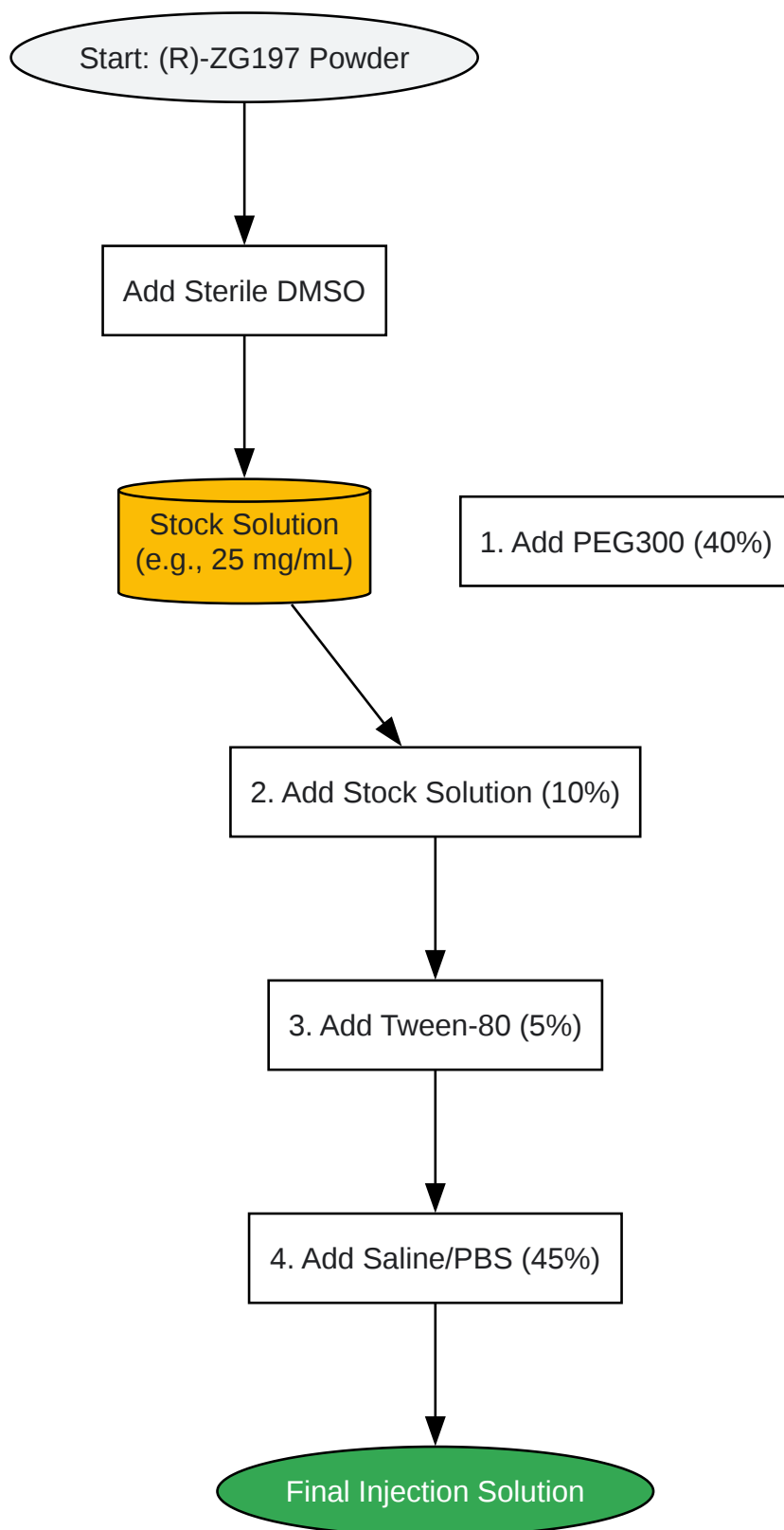
- **(R)-ZG197** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

1. Stock Solution Preparation (e.g., 25 mg/mL in DMSO): a. Aseptically weigh the required amount of **(R)-ZG197** powder. b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 25 mg of **(R)-ZG197**, add 1 mL of DMSO). c. Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear solution. This is your stock solution. Note: The stock solution can be stored at -20°C for long-term stability.

2. Final Injection Formulation (Example for a 1 mL final volume): This protocol is based on a common vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

The final concentration of **(R)-ZG197** should be calculated based on the desired dosage (mg/kg) and the injection volume for the animal model. a. In a sterile tube, add 400 μL of PEG300. b. Add the required volume of the **(R)-ZG197** stock solution. For example, to achieve a final concentration of 2.5 mg/mL, add 100 μL of the 25 mg/mL stock solution in DMSO. Mix well by gentle vortexing. c. Add 50 μL of Tween-80 to the mixture. Mix thoroughly until the solution is homogeneous. d. Add 450 μL of sterile saline or PBS to bring the total volume to 1 mL. e. Mix the final solution thoroughly by inverting the tube or gentle vortexing until a clear, uniform solution is achieved. f. Visually inspect the solution for any precipitation before administration.



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Caption: Workflow for preparing **(R)-ZG197** injection solution.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standard operating procedure for administering the prepared **(R)-ZG197** formulation to mice via intraperitoneal injection.

Materials:

- Prepared **(R)-ZG197** injection solution
- Appropriately restrained mouse
- Sterile syringe (e.g., 1 mL)
- Sterile needle (e.g., 25-27 gauge)
- 70% ethanol for disinfection

Procedure:

- Preparation: a. Warm the prepared **(R)-ZG197** solution to room temperature if it was stored cold. b. Draw the calculated volume of the solution into the syringe. The injection volume should not exceed 10 mL/kg. For a 25g mouse, the maximum volume is typically 0.25 mL. c. Ensure there are no air bubbles in the syringe.
- Animal Restraint: a. Restrain the mouse securely, for example, by scruffing the neck and back to immobilize the head and body. b. Tilt the mouse into a head-down position (approximately 30-40 degrees). This allows the abdominal organs to shift away from the injection site.
- Injection Site Identification: a. The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.
- Injection: a. Insert the needle, with the bevel facing up, into the identified quadrant at a 30-40 degree angle to the abdominal wall. b. Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should appear). c. If aspiration is clear, slowly and steadily depress the plunger to administer the full dose. d. Withdraw the needle smoothly.

- Post-Injection Monitoring: a. Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress. b. Continue to monitor the animal according to the approved experimental protocol.

Safety and Handling

(R)-ZG197 is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its formulations. Handle all animal procedures in accordance with institutional and national guidelines for animal care and use.

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